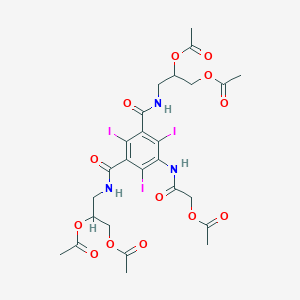
N2-Ethyl-2'-deoxyguanosine
Vue d'ensemble
Description
2’-Deoxy-N-ethylguanosine is a synthetic analog of the nucleoside deoxyguanosine, which is a building block of DNA. This compound is characterized by the presence of an ethyl group attached to the N2 position of the guanine ring and the absence of the 2’ hydroxyl group on the deoxyribose sugar.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxy-N-ethylguanosine typically involves the alkylation of 2’-deoxyguanosine. The reaction is carried out by treating 2’-deoxyguanosine with an ethylating agent, such as ethyl iodide, in the presence of a base like sodium hydride. The reaction conditions usually include anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: While specific industrial production methods are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing purification techniques like crystallization and chromatography to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 2’-Deoxy-N-ethylguanosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The ethyl group can be substituted with other alkyl or functional groups to create analogs with varied biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are typically used.
Substitution: Various alkyl halides and bases are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce a range of alkylated analogs.
Applications De Recherche Scientifique
2’-Deoxy-N-ethylguanosine has several scientific research applications:
Anticancer Research: It has been investigated for its potential to interfere with DNA replication and cell division, making it a candidate for anticancer therapies.
Antiviral Research: The compound is used to study the replication mechanisms of certain viruses.
DNA Labeling and Sequencing: Due to its unique chemical properties, 2’-Deoxy-N-ethylguanosine can be used for DNA labeling and sequencing.
Mécanisme D'action
The primary mechanism of action of 2’-Deoxy-N-ethylguanosine involves its incorporation into DNA, where it competes with natural nucleosides. This competition disrupts DNA replication and can lead to mispairing during replication, causing DNA strand breaks and triggering cell death pathways. The N-ethylation and the absence of the 2’ hydroxyl group hinder the interaction of enzymes with the modified nucleoside, thereby disrupting DNA synthesis.
Comparaison Avec Des Composés Similaires
2’-Deoxyguanosine: The natural nucleoside from which 2’-Deoxy-N-ethylguanosine is derived.
2’-Deoxy-N-methylguanosine: Another analog with a methyl group instead of an ethyl group.
2’-Deoxy-N-isopropylguanosine: An analog with an isopropyl group attached to the N2 position.
Uniqueness: 2’-Deoxy-N-ethylguanosine is unique due to its specific ethyl modification, which imparts distinct biological activities. Its ability to interfere with DNA replication and induce DNA damage makes it a valuable tool in both anticancer and antiviral research.
Propriétés
IUPAC Name |
2-(ethylamino)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O4/c1-2-13-12-15-10-9(11(20)16-12)14-5-17(10)8-3-6(19)7(4-18)21-8/h5-8,18-19H,2-4H2,1H3,(H2,13,15,16,20)/t6-,7+,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOKQFDULHQUWAV-XLPZGREQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90572443 | |
| Record name | 2'-Deoxy-N-ethylguanosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90572443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101803-03-6 | |
| Record name | 2'-Deoxy-N-ethylguanosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90572443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N2-Ethyl-2'-deoxyguanosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















